2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
BenchChem offers high-quality 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N6O/c24-16-4-5-18(19(25)13-16)23(32)27-17-3-1-2-15(12-17)20-6-7-21-28-29-22(31(21)30-20)14-8-10-26-11-9-14/h1-13H,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLQOZZRQSDYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
One of the compounds bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effect, suggesting that this compound may also exhibit similar effects.
Biological Activity
The compound 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a novel small molecule that belongs to the class of aryl-phenylketones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.
Chemical Structure and Properties
- Chemical Formula : C21H16F2N4O3S
- Molecular Weight : 442.44 g/mol
- IUPAC Name : N-{2,4-difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}ethane-1-sulfonamide
Structural Representation
The structural complexity of this compound includes multiple heterocycles and functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results indicate that the compound can inhibit cancer cell proliferation effectively, suggesting a potential role as a c-Met kinase inhibitor, which is crucial in cancer signaling pathways .
The mechanism of action for compounds like 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide likely involves:
- Kinase Inhibition : Similar structures have been reported to inhibit c-Met kinase at nanomolar concentrations .
- Cell Cycle Arrest : Studies involving dose-dependent experiments have shown that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated that treated cells undergo apoptosis, which is essential for effective cancer therapy.
Other Biological Activities
Beyond anticancer properties, derivatives of pyridazine and triazole compounds have been associated with various pharmacological activities:
- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Pyridazinone derivatives have been noted for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
Study on Pyridazine Derivatives
A study focusing on pyridazine derivatives found that certain modifications could enhance their anti-inflammatory and analgesic properties significantly. The presence of specific substituents was correlated with increased potency against inflammation markers .
Clinical Relevance
The clinical implications of these findings suggest that compounds like 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide could be developed into therapeutic agents for cancer treatment and possibly for other conditions requiring anti-inflammatory interventions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that it effectively targets specific signaling pathways involved in tumor proliferation and survival, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi. This antimicrobial action is attributed to its ability to disrupt cellular processes in pathogens, which could lead to new treatments for infections resistant to conventional antibiotics .
Neurological Applications
In the realm of neuroscience, there are emerging studies suggesting that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems and could potentially be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings highlight its versatility in addressing complex health issues .
Agricultural Applications
Pesticide Development
The unique chemical structure of 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide opens avenues for its use as a pesticide. Preliminary studies suggest that it can effectively control pests while being less harmful to beneficial insects. This dual action makes it a promising candidate for sustainable agricultural practices .
Herbicide Potential
Moreover, this compound has shown potential as an herbicide. Its effectiveness against specific weed species could provide farmers with a new tool for managing crop competition without resorting to more toxic alternatives. Research is ongoing to optimize its formulation and application methods for maximum efficacy in field conditions .
Material Science Applications
Polymer Chemistry
The incorporation of 2,4-difluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide into polymer matrices has been investigated for enhancing material properties. Its ability to improve thermal stability and mechanical strength makes it suitable for applications in advanced materials used in electronics and aerospace industries .
Nanotechnology
In nanotechnology, this compound is being explored for its potential use in the synthesis of nanoparticles with tailored properties. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their unique optical characteristics derived from the compound's structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
